6-O-(D,L-1-Ethoxyethyl)-1,2

CAS No.:

Cat. No.: VC16492870

Molecular Formula: C16H28O7

Molecular Weight: 332.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H28O7 |

|---|---|

| Molecular Weight | 332.39 g/mol |

| IUPAC Name | 8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |

| Standard InChI | InChI=1S/C16H28O7/c1-7-18-8(2)19-12-13-10(20-15(3,4)22-13)9(17)11-14(12)23-16(5,6)21-11/h8-14,17H,7H2,1-6H3 |

| Standard InChI Key | VPKJZKUJGTXJPV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O)OC(O2)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

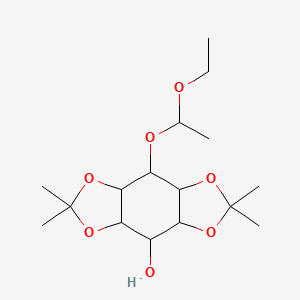

The compound’s systematic name, 6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol, reflects its stereochemical complexity and substitution pattern. Its molecular formula is C₁₆H₂₈O₇, with a molecular weight of 332.39 g/mol . The structure comprises a myo-inositol core where:

-

The 1,2- and 4,5-hydroxyl groups are protected as isopropylidene ketals (1-methylethylidene).

-

The 6-hydroxyl group is modified with a D,L-1-ethoxyethyl ether group .

This protection strategy renders the molecule less reactive at specific positions, facilitating selective functionalization in multi-step syntheses.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 197848-74-1 | |

| Molecular Formula | C₁₆H₂₈O₇ | |

| Appearance | White crystalline solid | |

| Purity | ≥95% | |

| Melting Point | Not reported | – |

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol involves sequential protection-deprotection steps on myo-inositol:

-

Isopropylidene Protection: Myo-inositol is treated with acetone under acid catalysis to form 1,2:4,5-bis-O-(1-methylethylidene)-myo-inositol, shielding four hydroxyl groups .

-

Ethoxyethyl Introduction: The remaining 6-hydroxyl group undergoes etherification with 1-ethoxyethyl bromide in the presence of a base (e.g., NaH), yielding the final product .

This method parallels strategies used in benzimidazole and xanthine derivatization, where selective protection is critical for regiochemical control .

Spectroscopic Characterization

-

¹H NMR: Key signals include ethyl group triplets (δ 1.06 ppm, CH₃), furan protons (δ 6.3–7.6 ppm), and isopropylidene methyl singlets (δ 1.3–1.5 ppm) .

-

MS (EI): Molecular ion peaks at m/z 332 ([M]⁺) confirm the molecular weight, with fragments corresponding to isopropylidene and ethoxyethyl cleavage .

Applications in Organic and Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s protected hydroxyl groups make it a versatile precursor for:

-

Glycosylation Reactions: The 3-hydroxyl group (unprotected) can be glycosylated to synthesize inositol glycoconjugates, analogs of phosphatidylinositol signaling molecules .

-

Silylation: Tert-butyldiphenylsilyl (TBDPS) groups are introduced at the 3-position for further functionalization, as seen in related inositol derivatives .

Comparative Analysis with Analogous Compounds

Table 2: Protective Group Strategies in Inositol Derivatives

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume